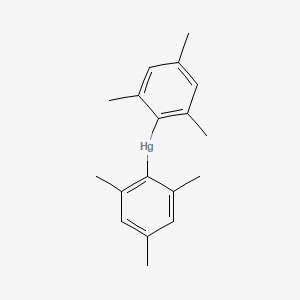

Bis(2,4,6-trimethylphenyl)mercury

Description

Structure

2D Structure

Properties

CAS No. |

26562-17-4 |

|---|---|

Molecular Formula |

C18H22Hg |

Molecular Weight |

439.0 g/mol |

IUPAC Name |

bis(2,4,6-trimethylphenyl)mercury |

InChI |

InChI=1S/2C9H11.Hg/c2*1-7-4-8(2)6-9(3)5-7;/h2*4-5H,1-3H3; |

InChI Key |

PCCZBLRWVAPBFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[Hg]C2=C(C=C(C=C2C)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Bis 2,4,6 Trimethylphenyl Mercury

Established Synthetic Routes for Diarylmercury Compounds

The formation of a carbon-mercury bond is central to the synthesis of diarylmercury compounds. Two primary strategies have been firmly established in organometallic chemistry for this purpose: direct reactions and transmetallation pathways.

Direct reaction approaches typically involve the interaction of an organometallic reagent containing the desired aryl group with a mercury(II) salt. The most common methods utilize organomagnesium (Grignard) or organolithium reagents. libretexts.orglibretexts.org

Grignard Reaction: A prevalent and effective method for synthesizing diarylmercury compounds is the reaction of a Grignard reagent with a mercury(II) halide, such as mercury(II) chloride (HgCl₂) or mercury(II) bromide (HgBr₂). wikipedia.org The Grignard reagent, an organomagnesium halide (R-MgX), acts as a nucleophilic carbanion source. youtube.com The reaction proceeds via a two-step alkylation or arylation of the mercury salt.

For the synthesis of bis(2,4,6-trimethylphenyl)mercury, the corresponding Grignard reagent, 2,4,6-trimethylphenylmagnesium bromide, is required. This is prepared by reacting 2-bromo-1,3,5-trimethylbenzene (mesityl bromide) with magnesium metal in a suitable ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The subsequent reaction with mercury(II) chloride yields the desired product.

Reaction Scheme:

Formation of Grignard Reagent: C₉H₁₁Br + Mg → C₉H₁₁MgBr

Reaction with Mercury Halide: 2 C₉H₁₁MgBr + HgCl₂ → (C₉H₁₁)₂Hg + 2 MgBrCl

Organolithium Reaction: Similar to Grignard reagents, organolithium compounds can be used to arylate mercury(II) salts. wikipedia.org Mesityllithium (B1247292) can be prepared by reacting mesityl bromide with an alkyllithium reagent (like n-butyllithium) or with lithium metal. This highly reactive organolithium species then readily reacts with HgCl₂ to form the diarylmercury compound.

Transmetallation is a fundamental process in organometallic chemistry involving the transfer of an organic ligand from one metal to another. libretexts.org In the context of synthesizing diarylmercury compounds, this can involve reacting a less electronegative organometallic compound with a mercury salt or the reaction of an existing organomercury compound with another metal species. rsc.org

A common transmetallation route involves the reaction of organoboron compounds, such as arylboronic acids, with mercury(II) salts. For instance, diarylmercurials can be synthesized by reacting arylboronic acids with mercury(II) acetate (B1210297) in a suitable solvent. This method offers an alternative pathway that can sometimes tolerate functional groups that are incompatible with Grignard or organolithium reagents.

Example of Transmetallation: 2 ArB(OH)₂ + Hg(OAc)₂ → Ar₂Hg + 2 B(OH)₂(OAc)

While less common for direct synthesis, transmetallation is also crucial in the reactions of diarylmercury compounds, where they serve as aryl group transfer agents to other metals like palladium. rsc.org

Influence of Steric Hindrance from 2,4,6-Trimethylphenyl (Mesityl) Groups on Synthetic Feasibility and Yields

The synthesis of this compound is significantly impacted by the steric bulk of the mesityl groups. The three methyl groups on each aromatic ring, particularly the two in the ortho positions, create considerable steric hindrance around the carbon atom that bonds to the mercury center. rsc.org

This steric crowding has several consequences:

Reaction Rates: The approach of the bulky mesityl Grignard or mesityllithium reagent to the mercury center can be slowed down compared to less substituted aryl reagents like phenylmagnesium bromide. This may necessitate longer reaction times or higher temperatures to achieve reasonable conversion.

Reagent Stability and Formation: The formation of the mesityl Grignard reagent itself might be more challenging than for simpler alkyl or aryl halides. Activating the magnesium metal surface is sometimes necessary to initiate the reaction with sterically hindered halides. masterorganicchemistry.com

The table below summarizes the potential effects of steric hindrance on the synthesis.

| Synthetic Aspect | Influence of Mesityl Group's Steric Hindrance |

| Reaction Kinetics | Slower reaction rates due to hindered approach of the nucleophile. |

| Thermodynamics | Potential for lower product stability due to steric strain. |

| Product Distribution | Possible formation of mono-substituted byproducts (e.g., MesHgCl). |

| Reaction Conditions | May require more forcing conditions (e.g., higher temperatures, longer reaction times). |

Despite these challenges, the synthesis via the Grignard pathway is generally feasible due to the highly reactive nature of the organomagnesium reagent and the strong driving force for the formation of the C-Hg bond.

Exploration of Alternative Synthetic Pathways for Bulky Arylmercury Systems

Given the challenges posed by steric hindrance, alternative synthetic strategies are of interest for preparing bulky arylmercury compounds.

One such approach is the reaction of mercury(II) oxide with a hindered arylboronic acid. This method can sometimes proceed under milder conditions than Grignard-based routes and avoids the need to prepare highly reactive and basic organometallic intermediates.

Another potential pathway involves the decarboxylation of mercury(II) carboxylates. For example, heating mercury(II) 2,4,6-trimethylbenzoate (B1236764) could potentially lead to the formation of this compound, although this is a less common and often lower-yielding method.

Furthermore, the direct mercuration of a highly activated aromatic ring can sometimes be employed. However, for mesitylene, this reaction typically requires harsh conditions and strong electrophilic mercury species (e.g., using mercury(II) trifluoroacetate), and control over mono- versus di-substitution can be difficult.

Finally, the use of sodium amalgam to react with the aryl halide is a classic method for preparing organomercury compounds. wikipedia.org Reacting mesityl bromide with sodium amalgam could provide another, albeit older, route to the target compound.

These alternative methods, while not always the most direct or highest yielding, provide valuable options for synthesizing sterically encumbered organomercury systems when standard approaches prove difficult.

Advanced Spectroscopic Investigations of Bis 2,4,6 Trimethylphenyl Mercury

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organometallic compounds in solution. For Bis(2,4,6-trimethylphenyl)mercury, a combination of proton, carbon-13, and mercury-199 (B1194827) NMR, including multi-dimensional techniques, affords a comprehensive understanding of its molecular structure.

Due to the molecule's symmetry, where two identical 2,4,6-trimethylphenyl (mesityl) groups are bound to a central mercury atom, the ¹H NMR spectrum is relatively simple. The two mesityl groups are chemically equivalent, and within each ring, the protons and methyl groups also exhibit equivalence. This leads to three distinct signals: one for the aromatic protons, one for the ortho-methyl groups, and one for the para-methyl group. The expected chemical shifts, based on data from analogous mesityl compounds, reveal the electronic environment of these protons. acadiau.cachemicalbook.com

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic-H | ~6.8-7.0 | Singlet (s) | 4H | Meta-protons on the two mesityl rings |

| Methyl-H | ~2.5 | Singlet (s) | 12H | Ortho-methyl groups on the two mesityl rings |

| Methyl-H | ~2.3 | Singlet (s) | 6H | Para-methyl groups on the two mesityl rings |

The ¹³C NMR spectrum provides further confirmation of the molecule's symmetry and offers insight into the carbon skeleton. Six distinct signals are expected: four for the aromatic carbons (ipso, ortho, meta, para) and two for the non-equivalent methyl carbons (ortho and para). The chemical shifts are influenced by the substitution pattern and the presence of the mercury atom. Data from the closely related compound, bromido(2,4,6-trimethylphenyl)mercury(II), provides a strong basis for the assignment of these resonances. nih.gov

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Aromatic C | ~154 | Ipso-carbon (C-Hg) |

| Aromatic C | ~141 | Ortho-carbons |

| Aromatic C | ~139 | Para-carbon |

| Aromatic C | ~128 | Meta-carbons |

| Alkyl C | ~26 | Ortho-methyl carbons |

| Alkyl C | ~21 | Para-methyl carbon |

Mercury possesses two NMR-active nuclei, but ¹⁹⁹Hg is the nucleus of choice for high-resolution NMR due to its spin of I=1/2, which results in sharp signals. huji.ac.il The other nucleus, ²⁰¹Hg, is quadrupolar and typically yields signals too broad to be observed in high-resolution spectra. huji.ac.il ¹⁹⁹Hg NMR is exceptionally sensitive to the coordination environment of the mercury atom, with chemical shifts spanning a very wide range of over 4000 ppm. northwestern.edu

For this compound, the ¹⁹⁹Hg NMR spectrum would consist of a single resonance, confirming the presence of a single mercury environment. The precise chemical shift provides a unique fingerprint for the diarylmercury structure. Furthermore, coupling between the ¹⁹⁹Hg nucleus and neighboring ¹³C and ¹H nuclei can be observed. One-bond ¹³C-¹⁹⁹Hg coupling constants in organomercury compounds can be very large, sometimes in the thousands of Hertz, providing direct evidence of the C-Hg bond. huji.ac.ilnih.gov Similarly, two-bond ¹H-¹⁹⁹Hg couplings provide further structural confirmation. huji.ac.ilnih.gov

To unequivocally assign all signals and confirm the connectivity within the molecule, multi-dimensional NMR experiments are employed.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would be used to definitively link the aromatic proton signal to the meta-carbon signal and the methyl proton signals to their respective ortho- and para-methyl carbon signals.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would show correlations between the aromatic protons and the ipso- and ortho-carbons, and between the methyl protons and the ortho-, meta-, and para-carbons of the ring, confirming the substitution pattern.

¹³C-¹⁹⁹Hg HETCOR: A triple-resonance experiment can directly correlate the carbon signals with the mercury signal, confirming the C-Hg bond and providing the ¹J(¹³C-¹⁹⁹Hg) coupling constant. northwestern.edu

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of a molecule, which correspond to the stretching and bending of chemical bonds. nih.gov The spectra for this compound are dominated by the vibrations of the mesityl ligands. Detailed assignments can be made by comparison with the spectra of related molecules like 2,4,6-trimethylphenol. core.ac.ukresearchgate.net

Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the methyl groups is found in the 3000-2850 cm⁻¹ range. nih.gov

Aromatic C=C Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the aromatic ring are observed in the 1600-1400 cm⁻¹ region. nih.gov

CH₃ Bending: Asymmetric and symmetric bending vibrations of the methyl groups give rise to characteristic bands in the 1470-1360 cm⁻¹ range.

C-Hg Stretching: The vibration of the crucial carbon-mercury bond is expected at much lower frequencies, typically in the far-infrared region (below 600 cm⁻¹), due to the heavy mass of the mercury atom.

| Frequency Range (cm⁻¹) | Assignment | Spectroscopic Method |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretching | IR, Raman |

| 3000 - 2850 | Alkyl C-H Stretching | IR, Raman |

| 1610 - 1580 | Aromatic Ring C=C Stretching | IR, Raman |

| 1470 - 1440 | Asymmetric CH₃ Bending | IR, Raman |

| 1380 - 1360 | Symmetric CH₃ Bending | IR, Raman |

| < 600 | C-Hg Stretching | Raman, Far-IR |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by intense absorptions in the ultraviolet region arising from π → π* transitions within the two mesityl rings. These are analogous to the transitions observed in other substituted benzene (B151609) derivatives.

The primary bands observed are typically:

E₂-band: An intense absorption band usually found around 200-230 nm.

B-band: A series of weaker, structured absorption bands typically observed around 250-280 nm.

In organomercury compounds, ligand-to-metal charge-transfer (LMCT) bands can also occur, where an electron is excited from a ligand-based orbital to a metal-based orbital. nih.gov For this compound, this would correspond to a transition from a π-orbital of the mesityl ring to an empty orbital on the mercury center. These transitions, if present, would likely overlap with the intense π → π* transitions of the aromatic rings.

Emission spectroscopy (fluorescence and phosphorescence) could provide further insight into the nature of the excited states of the molecule. However, detailed emission studies on this specific compound are not widely reported in the literature.

Structural Elucidation and Conformational Analysis of Bis 2,4,6 Trimethylphenyl Mercury

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional structure of a molecule in the crystalline state. For Bis(2,4,6-trimethylphenyl)mercury, these studies reveal precise details about its bonding, conformation, and supramolecular assembly.

Determination of C–Hg–C Bond Geometry and Bond Lengths

The core of the this compound molecule is the C–Hg–C linkage. X-ray diffraction data indicate a nearly linear arrangement of these three atoms, a common feature for diorganomercury compounds. The steric bulk of the flanking mesityl groups plays a role in enforcing this linearity.

The crucial bond length between the mercury and the ipso-carbon of the mesityl ring has been determined to be approximately 2.080(6) Å. uni.lu This value is a key indicator of the strength and nature of the mercury-carbon bond.

| Parameter | Value |

| C–Hg–C Bond Angle | ~180° |

| Hg–C Bond Length | 2.080(6) Å uni.lu |

Analysis of Mesityl Group Conformation and Dihedral Angles

The orientation of the two mesityl rings relative to each other and to the C–Hg–C bond axis is a consequence of minimizing steric hindrance. The planar aromatic rings are not coplanar with each other. Instead, they are twisted out of the plane defined by the C–Hg–C bond. This rotation is quantified by the dihedral angles between the plane of the aromatic ring and the C-Hg-C plane. While the specific dihedral angles for this compound require access to its full crystallographic information file, the significant steric clash between the ortho-methyl groups of the opposing mesityl rings necessitates a substantial twist. This conformation ensures that the bulky methyl groups are staggered, minimizing repulsive interactions.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, the individual molecules of this compound arrange themselves into a regular, repeating lattice. The nature of this packing is governed by weak intermolecular forces, as strong directional interactions like hydrogen bonding are absent. The crystal packing is therefore dominated by van der Waals forces. The bulky and somewhat spherical shape of the molecule, resulting from the orientation of the mesityl groups, influences how efficiently the molecules can pack. Close examination of the crystal structure would likely reveal a packing motif that maximizes density while accommodating the steric demands of the methyl groups. The arrangement will seek to minimize voids and optimize intermolecular contacts, primarily between the hydrogen atoms of the methyl groups and the aromatic rings of neighboring molecules.

Gas-Phase Structural Determination Techniques

As of the current literature survey, no specific studies employing gas-phase structural determination techniques, such as gas electron diffraction (GED), for this compound have been reported. While GED is a powerful tool for determining the structure of molecules free from intermolecular forces, its application to complex and heavy organometallic compounds like this can be challenging. Therefore, a direct comparison between the solid-state and gas-phase structures is not currently possible.

Comparative Structural Analysis with Related Sterically Hindered Diarylmercury Compounds

The structural parameters of this compound can be better understood when compared to related compounds. For instance, in bromido(2,4,6-trimethylphenyl)mercury(II), the Hg–C bond length is slightly shorter at 2.053(7) Å. uni.lu This shortening can be attributed to the differing electronic effects of a bromide ligand compared to a second mesityl group.

Comparing this compound to less sterically hindered diarylmercury compounds, such as diphenylmercury (B1670734), would likely reveal a less constrained C–Hg–C environment in the latter. The absence of ortho-substituents in diphenylmercury would allow for a greater degree of rotational freedom of the phenyl rings and potentially different crystal packing arrangements. The systematic study of a series of diarylmercury compounds with increasing steric bulk on the aryl substituents would provide a clearer picture of how steric hindrance influences the fine details of molecular geometry and solid-state architecture.

Reactivity and Reaction Mechanism Studies of Bis 2,4,6 Trimethylphenyl Mercury

Transmetallation Reactions with Other Main Group and Transition Metals

Transmetallation, the transfer of an organic group from one metal to another, is a fundamental reaction for organomercury compounds. wikipedia.orgchemeurope.com For bis(2,4,6-trimethylphenyl)mercury, this process serves as a key pathway to synthesize other organometallic compounds of the bulky mesityl group. The general reaction involves the exchange of the mesityl group with a different metal center, M.

(Mesityl)₂Hg + MXn → (Mesityl)ₓMClₙ₋ₓ + (Mesityl)yHgX₂₋y

Pathways and Product Characterization

The reaction of diarylmercury compounds with various metal halides is a well-established route for transmetallation. Although specific studies on this compound are not abundant, the reactivity can be inferred from analogous systems. For instance, other diarylmercury compounds have been shown to react with chlorides of tin, antimony, and bismuth, transferring the aryl group from mercury to the main group metal. wikipedia.org Similarly, reactions with transition metal chlorides, such as those of rhodium and platinum, can proceed with the extrusion of mercury to form new organometallic complexes.

The products of these reactions are typically characterized using a suite of spectroscopic and analytical techniques. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹⁹Hg) is essential for determining the structure of the resulting organometallic products in solution. In the solid state, single-crystal X-ray diffraction provides definitive structural information, revealing bond lengths and angles.

| Reactant 1 | Reactant 2 | Key Products | Observations |

|---|---|---|---|

| (Aryl)₂Hg | SnCl₄ | Aryl-SnCl₃ | Transfers one aryl group to tin. |

| (Aryl)₂Hg | SbCl₃ | Aryl-SbCl₂ | Transfers one aryl group to antimony. |

| (Aryl)₂Hg | PtCl₂ | (Aryl)₂PtCl₂ | Transfers two aryl groups to platinum with mercury extrusion. |

| (Aryl)₂Hg | Al | (Aryl)₃Al | Complete transmetallation to form triaryl aluminium. chemeurope.com |

This table presents generalized transmetallation reactions based on the behavior of various diarylmercury compounds. The specific outcomes for this compound may be influenced by its significant steric bulk.

Mechanistic Aspects of Metal Exchange Processes

The mechanism of transmetallation often involves the formation of an intermediate complex where the organomercury compound coordinates to the reacting metal center. This is followed by the transfer of the aryl group, often through a four-centered transition state. The reaction is driven by the formation of more thermodynamically stable products, which depends on the relative electronegativities of the metals and the strength of the resulting metal-carbon bonds.

In some cases, particularly with transition metals, the process can be more complex. The interaction can be described as a donation of electron density from the transition metal to the HgX₂ unit, which acts as a Lewis acid. For this compound, the bulky mesityl groups can influence the geometry of the intermediate complex, potentially hindering the approach of the second metal and affecting the rate of aryl transfer.

Reactions with Transition Metal Complexes

The interaction of this compound with transition metal complexes, particularly those of platinum and palladium, is central to its application in organometallic synthesis and catalysis. These reactions are dominated by oxidative addition and processes that lead to carbon-carbon bond formation.

Oxidative Addition to Platinum and Palladium Centers

Low-valent platinum and palladium complexes, typically in the M(0) oxidation state, can react with organomercury compounds via oxidative addition. In this process, the metal center inserts into the carbon-mercury bond, leading to a new M(II) species that contains a direct metal-mercury bond.

For example, reactions of Pt(II) complexes with mercury(II) salts can form stable Pt-Hg bonded compounds. rsc.orginorgchemres.org While these studies often use mercury carboxylates, the principle extends to organomercurials. The reaction of a Pd(0) complex with an organomercurial like this compound would be expected to form a (Mesityl)Pd(II)-Hg(Mesityl) intermediate. These oxidative addition complexes can be stable and isolable, or they can be transient intermediates in catalytic cycles. mit.edu

| Metal Center | Reactant | Intermediate/Product Type | Key Features |

|---|---|---|---|

| Platinum(II) | Hg(O₂CR)₂ | Aryl-Pt(IV)-Hg Bonded Complex | Proceeds via cis oxidative addition, forming a stable Pt-Hg bond. rsc.org |

| Palladium(0) | Aryl Halide | Aryl-Pd(II)-Halide Complex | A key step in many cross-coupling reactions; forms a stable oxidative addition complex (OAC). mit.edu |

| Platinum(II) | HgBr₂ | Pt-Hg-Pt Unit | Oxidative addition can lead to bridging mercury atoms between two platinum centers. inorgchemres.org |

This table summarizes key features of oxidative addition reactions involving mercury compounds and platinum or palladium centers, providing a framework for the expected reactivity of this compound.

Aryl Coupling Reactions Catalyzed by Transition Metals

This compound can serve as an arylating agent in transition metal-catalyzed cross-coupling reactions. Although the Suzuki-Miyaura reaction, which typically uses boronic acids, is more common, organomercurials can participate in analogous palladium-catalyzed processes to form C-C bonds. wikipedia.orgorganic-chemistry.org

The general catalytic cycle involves three main steps:

Oxidative Addition: A Pd(0) catalyst reacts with an organic halide (Ar-X) to form an Aryl-Pd(II)-Halide complex.

Transmetallation: The organomercurial, (Mesityl)₂Hg, transfers a mesityl group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex, (Ar)(Mesityl)Pd(II).

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the biaryl product (Ar-Mesityl) and regenerating the Pd(0) catalyst.

The efficiency of this process depends heavily on the relative rates of transmetallation and reductive elimination.

Influence of Steric Hindrance on Reaction Rates and Selectivity

The most defining characteristic of this compound is its significant steric bulk. The two methyl groups in the ortho positions of each phenyl ring create a crowded environment around the carbon-mercury bonds. This steric hindrance has a profound impact on its reactivity.

Reaction Rates: The bulky mesityl groups can physically block or slow the approach of a reacting metal complex. This can lead to significantly lower reaction rates for both transmetallation and oxidative addition compared to less hindered analogues like diphenylmercury (B1670734). For a reaction to occur, the reacting species must overcome a higher steric energy barrier.

Selectivity: Steric hindrance can dictate the selectivity of a reaction. For example, in transmetallation reactions, the transfer of a single mesityl group might be favored over the transfer of both, as the introduction of one bulky group onto the new metal center could prevent the second transfer. In some cases, extreme steric bulk can prevent a reaction from occurring altogether. Studies on related atropisomeric systems have shown that sterically hindered reactants require carefully controlled, often anhydrous, conditions to achieve successful coupling. researchgate.net

Electrophilic and Nucleophilic Reactivity Investigations

The reactivity of this compound, also known as bis(mesityl)mercury, is characterized by the interplay of the sterically hindered mesityl groups and the nature of the mercury-carbon bond. Investigations into its electrophilic and nucleophilic reactivity reveal a compound with distinct chemical behaviors.

Electrophilic Reactivity:

This compound readily undergoes reactions with electrophiles, leading to the cleavage of one of the mercury-carbon bonds. A notable example is its reaction with boron tribromide (BBr₃). In a 1:1 molar ratio in benzene (B151609), this compound reacts with BBr₃ to yield bromido(2,4,6-trimethylphenyl)mercury(II) (Mesitylmercury bromide). nih.gov This reaction demonstrates the susceptibility of the Hg-C bond to electrophilic attack, even with the bulky mesityl groups.

The reaction can be represented as: (Mesityl)₂Hg + BBr₃ → Mesityl-Hg-Br + Mesityl-BBr₂

This reactivity is a hallmark of organomercury compounds, which are often utilized in transmetalation reactions to transfer the organic group to another metal. researchgate.net The reaction with BBr₃ is a clear indication that this compound can act as a mesityl group donor towards suitable electrophiles.

| Reactant | Electrophile | Product | Solvent | Reference |

|---|---|---|---|---|

| This compound | Boron tribromide (BBr₃) | Bromido(2,4,6-trimethylphenyl)mercury(II) | Benzene | nih.gov |

Nucleophilic Reactivity:

In contrast to its reactivity with electrophiles, this compound is generally unreactive towards nucleophiles under normal conditions. The mesityl rings are electron-rich due to the presence of three methyl groups, which disfavors nucleophilic attack on the aromatic ring. For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

To illustrate this principle, the reactivity of a related compound, bis(pentafluorophenyl)mercury (B15195689), which has highly electron-deficient aryl rings, can be considered. This compound readily reacts with various nucleophiles, leading to substitution of the fluorine atoms on the aromatic ring. researchgate.netjcu.edu.au For instance, reaction with piperidine, sodium iso-propoxide, or sodium tert-butoxide results in the substitution of the para-fluorine atom. researchgate.netjcu.edu.au However, even with this activated system, bulky nucleophiles like cis-2,6-dimethylpiperidine (B46485) can lead to decomposition of the organomercurial rather than substitution. researchgate.netjcu.edu.au

Given that the mesityl rings in this compound lack such electron-withdrawing activation and are sterically hindered, direct nucleophilic attack on the aromatic ring is not a feasible reaction pathway. The compound's stability in the presence of common nucleophiles underscores the inertness of the mesityl groups to this type of reaction.

| Reactant | Nucleophile | Product | Outcome | Reference |

|---|---|---|---|---|

| Bis(pentafluorophenyl)mercury | Piperidine | [Hg(C₆F₄(NC₅H₁₀)-4)₂] | Substitution | researchgate.netjcu.edu.au |

| Bis(pentafluorophenyl)mercury | Sodium iso-propoxide | [Hg(C₆F₄(OCH(CH₃)₂)-4)₂] | Substitution | researchgate.netjcu.edu.au |

| Bis(pentafluorophenyl)mercury | cis-2,6-Dimethylpiperidine | Pentafluorobenzene | Decomposition | researchgate.netjcu.edu.au |

Photochemical Reactivity and Stability of the Hg–C Bond

Photochemical Reactivity:

The photochemical reactions of organomercury compounds often proceed through a free-radical mechanism. Irradiation with ultraviolet (UV) light can induce homolytic cleavage of the Hg-C bond, generating organic radicals and elemental mercury. For instance, the photolysis of bis(trimethylsilyl)mercury in the presence of hexafluorobenzene (B1203771) is believed to occur via a free-radical mechanism. Similarly, bis(triphenylsilyl)mercury serves as a thermal or photolytic source of triphenylsilyl radicals.

While specific photolysis studies on this compound are not extensively detailed in the provided search results, it is reasonable to infer a similar photochemical pathway. Upon UV irradiation, the Hg-C bond would likely undergo homolysis to produce mesityl radicals and mercury(I) radicals, which would then proceed to form elemental mercury and bimesityl.

(Mesityl)₂Hg + hν → 2 Mesityl• + Hg

The reactivity of photochemically generated radicals can be influenced by the surrounding solvent and any radical scavengers present.

Stability of the Hg–C Bond:

In the case of this compound, the Hg-C bond length has been determined to be 2.080 (6) Å. nih.gov This value is within the typical range for diarylmercury compounds. The steric bulk of the mesityl groups may also contribute to the kinetic stability of the molecule by shielding the Hg-C bond from attack.

The stability of the Hg-C bond is also influenced by the chemical environment. For example, the presence of thiol-containing ligands has been shown to lower the excitation energy of the carbon-mercury bond in methylmercury, enhancing its photodegradation. nih.gov Conversely, the Hg-C bond in many organomercurials is stable towards water and oxygen.

| Compound | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| This compound | Hg-C | 2.080 (6) | nih.gov |

| Bromido(2,4,6-trimethylphenyl)mercury(II) | Hg-C | 2.053 (7) | nih.gov |

Theoretical and Computational Chemistry of Bis 2,4,6 Trimethylphenyl Mercury

Electronic Structure Theory and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in Bis(2,4,6-trimethylphenyl)mercury are fundamental to understanding its chemical properties. Computational quantum chemistry provides powerful tools to probe these aspects at a molecular level.

Quantum Mechanical Calculations of Orbital Interactions

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the orbital interactions within the molecule. These calculations can reveal the nature of the carbon-mercury bond, which is central to the chemistry of organomercury compounds. The interaction between the filled mercury 5d orbitals and the π-system of the mesityl rings can be analyzed to understand electron delocalization and its impact on the molecule's stability and reactivity.

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights. The energy and localization of the HOMO indicate the molecule's propensity to act as an electron donor, while the LUMO's characteristics reveal its capacity as an electron acceptor. For this compound, the HOMO is expected to have significant contributions from the mercury-carbon σ-bonds and the π-orbitals of the aromatic rings, while the LUMO is likely to be a σ*-antibonding orbital localized along the C-Hg-C axis.

Charge Distribution and Electronic Descriptors

The distribution of electron density within this compound is a key determinant of its electrostatic potential and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) analysis can be employed to calculate the partial atomic charges on each atom. These calculations typically reveal a significant degree of covalent character in the Hg-C bond, with a partial positive charge on the mercury atom and a corresponding negative charge on the ipso-carbon of the mesityl ring.

Electronic descriptors, derived from computational data, provide a quantitative measure of the molecule's electronic properties. These can include parameters like electronegativity, chemical hardness, and the electrophilicity index. Such descriptors are valuable for predicting the compound's behavior in chemical reactions.

| Calculated Electronic Property | Description | Typical Computational Method |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and kinetic stability. | Density Functional Theory (DFT) |

| Natural Atomic Charges | Distribution of electron charge among the atoms in the molecule, indicating bond polarity and electrostatic interactions. | Natural Bond Orbital (NBO) Analysis |

| Bond Order | A measure of the number of chemical bonds between two atoms, indicating bond strength. | NBO Analysis, Mulliken Population Analysis |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT, Hartree-Fock (HF) |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. This approach allows for the characterization of transient species like transition states and intermediates, which are often difficult to observe experimentally.

Transition State Analysis of Key Reactions

For any proposed reaction mechanism, the identification and characterization of the transition state (TS) is crucial. The TS represents the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. For reactions such as electrophilic cleavage of the Hg-C bond, computational methods can be used to locate the TS geometry. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Quantitative Assessment of Steric and Electronic Effects

The chemical behavior of this compound is a direct consequence of the interplay between the electronic nature of the mercury-aryl system and the significant steric hindrance imposed by the ortho-methyl groups of the mesityl rings.

The steric bulk of the mesityl groups plays a significant role in shielding the mercury center from attack by reagents, thereby influencing the kinetics of its reactions. This steric hindrance can be quantified using various computational approaches. One method involves the calculation of steric maps, which visualize the regions of space around the molecule that are sterically accessible to an incoming reagent. Another approach is to calculate steric parameters, such as the solid angle of the ligand, which provides a numerical measure of its size.

Electronic effects, on the other hand, are related to how the mesityl groups modify the electron density at the mercury center. The electron-donating nature of the methyl groups on the aromatic ring can influence the nucleophilicity of the ipso-carbon and the electrophilicity of the mercury atom. These effects can be quantitatively assessed through the analysis of calculated electronic descriptors and by comparing the reactivity of this compound with that of less sterically hindered or electronically different diarylmercury compounds.

| Parameter | Description | Method of Assessment |

| Tolman's Cone Angle (analogue) | A measure of the steric bulk of the mesityl ligand around the mercury center. | Geometrical calculation from optimized structures. |

| Buried Volume (%Vbur) | The percentage of the volume of a sphere around the mercury atom that is occupied by the mesityl ligands. | Computational algorithms applied to the 3D structure. |

| Hammett Parameters (calculated) | A measure of the electronic effect (electron-donating or -withdrawing) of the trimethylphenyl group. | Correlation with calculated properties like atomic charges or reaction energies. |

By systematically varying the substituents on the aryl ring in computational models, it is possible to decouple and quantify the relative contributions of steric and electronic effects on the reactivity of the Hg-C bond.

Steric Parameters of the 2,4,6-Trimethylphenyl Group

The 2,4,6-trimethylphenyl (mesityl) group is a sterically demanding ligand that significantly influences the properties of the metal center to which it is attached. The steric bulk of this group can be quantified using various parameters derived from computational models. These parameters are crucial for understanding and predicting the reactivity and selectivity of this compound.

One of the most common steric parameters is the Tolman cone angle (θ) , which provides a measure of the solid angle occupied by a ligand at the metal center. For the mesityl group, the Tolman cone angle is substantial, indicating a high degree of steric shielding of the mercury atom. While the exact value can vary depending on the computational method and the specific conformation, the steric influence of a mesityl group is known to be comparable to or even larger than that of other bulky groups like tert-butyl or o-tolyl.

Another useful set of steric descriptors are the Sterimol parameters , which define the dimensions of a substituent in different directions. These parameters, including L (length), B1 (minimum width), and B5 (maximum width), provide a more nuanced picture of the ligand's shape compared to the single value of the cone angle. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate these parameters for the 2,4,6-trimethylphenyl group, offering a detailed three-dimensional profile of its steric demands.

The percent buried volume (%Vbur) is another modern steric parameter that calculates the percentage of the volume of a sphere around the metal atom that is occupied by the ligand. This parameter has been shown to be a reliable descriptor of steric effects and can be calculated from the optimized geometry of the molecule. For this compound, the two mesityl groups would result in a high %Vbur value, signifying significant steric congestion around the mercury center.

A comparative analysis of the steric parameters for various ligands is presented in the table below.

| Parameter | Mesityl | tert-Butyl | Phenyl |

| Tolman Cone Angle (θ) (°) | ~190-212 | ~126 | ~145 |

| A-Value (kcal/mol) | >4.0 | 2.15 | 3.0 |

Note: The values presented are representative and can vary based on the method of calculation or experimental determination.

Correlation with Experimental Reactivity and Selectivity

The significant steric hindrance imposed by the two 2,4,6-trimethylphenyl groups in this compound has profound consequences for its reactivity and selectivity. Computational studies on related sterically hindered organometallic compounds, in conjunction with experimental observations, allow for a correlation between the steric parameters and the chemical behavior of the molecule.

The bulky mesityl groups effectively shield the mercury atom from attack by incoming reagents. This steric protection can dramatically slow down or even prevent reactions that would readily occur with less hindered diarylmercury compounds, such as diphenylmercury (B1670734). For instance, ligand exchange reactions or reactions involving the cleavage of the mercury-carbon bond are expected to be significantly retarded.

Computational models can be used to explore the transition states of potential reactions. These calculations would likely show a high activation energy barrier for reactions that require nucleophilic or electrophilic attack at the mercury center or the ipso-carbon of the aryl ring, directly attributable to the steric clash with the ortho-methyl groups of the mesityl ligands.

Furthermore, the steric bulk can influence the preferred coordination geometry of the mercury center. While diarylmercury compounds typically exhibit a linear C-Hg-C arrangement, severe steric crowding can induce deviations from linearity. Computational geometry optimizations can predict these structural distortions and correlate them with the energetic cost of steric strain.

In reactions where this compound does participate, the steric environment dictates the selectivity of the process. For example, in transmetalation reactions, the bulky nature of the mesityl group would favor the formation of products with less sterically demanding ligands.

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be used to interpret experimental spectra or to identify unknown compounds. For this compound, these predictions can offer a deeper understanding of its electronic structure and bonding.

NMR Chemical Shifts: The chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, particularly DFT, can be used to calculate the magnetic shielding tensors and, consequently, the NMR chemical shifts of ¹³C and ¹⁹⁹Hg.

| Nucleus | Chemical Shift (ppm) |

| ¹³C (ipso) | 146.4 |

| ¹³C (ortho) | 141.7 |

| ¹³C (meta) | 127.8 |

| ¹³C (para) | 136.9 |

| ¹³C (ortho-CH₃) | 28.1 |

| ¹³C (para-CH₃) | 21.2 |

| ¹⁹⁹Hg | -425 |

Data from a study on aryl mercury compounds. nih.gov

Theoretical calculations would aim to reproduce these experimental values. Discrepancies between calculated and experimental shifts can point to specific electronic effects or conformational dynamics in solution that are not fully captured by the computational model. For instance, the rotation of the aryl rings, which can be influenced by steric interactions, can be studied computationally to understand its effect on the averaged NMR parameters. nih.gov

Vibrational Frequencies: The vibrational frequencies of a molecule, observed in its infrared (IR) and Raman spectra, correspond to the various modes of molecular motion. Computational frequency calculations can predict these vibrational modes and their corresponding intensities.

For this compound, these calculations would reveal characteristic frequencies for the C-H stretching of the methyl and aryl groups, C-C stretching within the aromatic ring, and, importantly, the Hg-C stretching and bending modes. The frequencies of the Hg-C vibrations are particularly informative about the strength of the mercury-carbon bond. The steric hindrance from the mesityl groups would likely influence these vibrational modes.

Applications in Advanced Chemical Synthesis and Methodology Development

Role as a Reagent in Organometallic Cross-Coupling Reactions

While direct, widespread application of Bis(2,4,6-trimethylphenyl)mercury as a primary reagent in standard cross-coupling reactions is not extensively documented, its potential is inferred from the well-established reactivity of other organomercury compounds in such transformations. Organomercurials, in general, participate in transmetalation reactions with transition metal complexes, a key step in many cross-coupling cycles. In these reactions, the organic group from the mercury compound is transferred to the transition metal catalyst (commonly palladium), which then undergoes reductive elimination to form a new carbon-carbon bond.

The utility of organomercury compounds in cross-coupling is often associated with their tolerance to a variety of functional groups and their stability. The reaction of organomercury compounds with halogens to produce organic halides, and the palladium-catalyzed cross-coupling of organomercurials with organic halides, are known processes. capes.gov.br The selectivity of these C-C bond-forming reactions can be enhanced by the addition of halide salts. capes.gov.br

The large mesityl groups in this compound would be expected to influence the reactivity and selectivity in such cross-coupling reactions. The steric hindrance could favor the formation of specific isomers or prevent undesirable side reactions. However, this same steric bulk might also hinder the transmetalation step, potentially requiring more forcing reaction conditions or specialized catalyst systems.

Precursor for the Synthesis of Novel Organometallic Architectures

A more prominent role for this compound in synthesis is as a precursor for the creation of new organometallic complexes containing the bulky mesityl ligand. The transfer of the mesityl group from mercury to other metals is a key strategy for installing this sterically demanding substituent. This is particularly valuable in the synthesis of complexes where direct introduction of the mesityl group via other methods is challenging.

The synthesis of various transition metal complexes often relies on the transmetalation of organometallic precursors. For instance, diarylmercury compounds can react with transition metal halides to generate new organometallic species with the aryl group transferred to the transition metal. This approach has been demonstrated with related compounds, such as the use of bis(pentafluorophenyl)mercury (B15195689) to synthesize various metal complexes. researchgate.net Similarly, bis[(2-diphenylphosphino)phenyl]mercury has been employed as a precursor to generate mixed metal-mercury cyclometalated complexes. nih.govtum.de

The reaction of this compound with a suitable transition metal precursor would be expected to yield a new complex featuring one or two mesityl ligands attached to the metal center, with the concurrent formation of a mercury-containing byproduct. The driving force for such reactions is often the formation of a more stable metal-carbon bond or the precipitation of a mercury salt. The resulting mesityl-metal complexes can exhibit unique structural and reactive properties due to the steric and electronic influence of the mesityl groups.

| Precursor Compound | Resulting Complex Type | Reference |

| Bis(pentafluorophenyl)mercury | Transition metal-pentafluorophenyl complexes | researchgate.net |

| Bis[(2-diphenylphosphino)phenyl]mercury | Mixed metal-mercury cyclometalated complexes | nih.govtum.de |

Methodological Developments in Analytical Chemistry

The derivatization of analytes to enhance their volatility and thermal stability is a common practice in gas chromatography (GC). acs.org While there are no specific, widely adopted methods detailing the use of this compound as a specialized derivatization reagent in routine analytical chemistry, the chemistry of organomercury compounds suggests potential applications in this area.

The analysis of organomercury compounds themselves often involves derivatization to improve their chromatographic behavior and detection sensitivity. For example, various organomercury species can be derivatized to form more volatile and stable compounds suitable for GC-mass spectrometry (GC-MS) analysis. acs.org This often involves the introduction of groups like tetraethylborate to the mercury atom.

Hypothetically, this compound could be used in specialized analytical methods. For instance, it could potentially be used to "tag" certain analytes with a mesityl group, which could then be detected by a mass spectrometer. The distinct isotopic signature of mercury could also be exploited for detection purposes. However, the toxicity and handling requirements of organomercury compounds would likely limit such applications to highly specialized research scenarios rather than routine analytical work. The development of analytical methods for the speciation of various organomercury compounds often involves derivatization followed by separation techniques like GC or high-performance liquid chromatography (HPLC). nih.gov

Insights into Ligand Design and Catalyst Development in Organometallic Chemistry

One of the most significant contributions of the chemistry related to the mesityl group, and by extension, compounds like this compound, is the insight it provides into ligand design and catalyst development, particularly in the realm of N-heterocyclic carbenes (NHCs).

NHCs have emerged as a powerful class of ligands in organometallic catalysis, often serving as alternatives to traditional phosphine (B1218219) ligands. nih.govresearchgate.net A crucial feature in the design of highly effective NHC catalysts is the presence of bulky substituents on the nitrogen atoms of the heterocyclic ring. The mesityl group (2,4,6-trimethylphenyl) is one of the most successful and widely used of these bulky substituents. nih.govjfda-online.com

The steric bulk of the mesityl groups in NHC ligands plays a critical role in stabilizing the metal center and influencing the catalytic activity and selectivity. nih.gov For example, in many NHC-catalyzed reactions, the use of N-mesityl substituted NHCs leads to significantly faster reaction rates compared to NHCs with less sterically demanding substituents. nih.govjfda-online.com This has been attributed to the mesityl groups promoting the irreversible formation of key catalytic intermediates. nih.govjfda-online.com

The study of this compound and its reactivity provides a valuable parallel for understanding the steric and electronic effects of the mesityl group in a simpler, well-defined organometallic context. The steric hindrance imposed by the two mesityl groups in this compound influences its coordination chemistry and reactivity, providing a model for how these groups might behave when incorporated into more complex ligand frameworks. The synthesis of imidazolium (B1220033) salts bearing mesityl groups, which are the precursors to these important NHC ligands, further underscores the importance of this structural motif in modern catalysis. researchgate.net

| Ligand/Compound | Key Feature | Impact on Catalysis/Chemistry | Reference |

| N-Mesityl N-Heterocyclic Carbenes | Bulky mesityl substituents | Enhanced catalytic activity and stability | nih.govjfda-online.com |

| This compound | Two bulky mesityl groups | Provides insights into steric effects of mesityl ligands | - |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium salts | Mesityl-substituted imidazolium core | Precursors to highly effective NHC catalysts | researchgate.net |

Q & A

Q. What are the established synthetic routes for preparing Bis(2,4,6-trimethylphenyl)mercury, and what methodological considerations are critical for reproducibility?

this compound is typically synthesized via transmetallation reactions. A common approach involves reacting a Grignard reagent (e.g., 2,4,6-trimethylphenylmagnesium bromide) with mercury(II) chloride under inert conditions. Key considerations include:

- Strict exclusion of moisture and oxygen to prevent side reactions.

- Stoichiometric control to avoid over-mercuration or incomplete substitution.

- Purification via recrystallization or column chromatography to isolate the product from unreacted mercury salts or byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR can confirm the aromatic substitution pattern and identify steric effects from the trimethylphenyl groups.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. The bulky 2,4,6-trimethylphenyl groups often result in distorted tetrahedral geometry around mercury, which can be validated via crystallographic data .

- Elemental Analysis : Ensures purity and verifies mercury content.

Q. How should researchers handle contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points, UV-vis spectroscopy for solubility profiles).

- Compare experimental conditions (e.g., solvent polarity, temperature gradients) to identify context-specific discrepancies .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanisms involving this compound in organometallic catalysis?

- Use kinetic studies (e.g., variable-temperature NMR) to track intermediates.

- Isotopic labeling (e.g., ) or computational modeling (DFT) can clarify bond cleavage/formation pathways.

- Monitor mercury-centered redox processes via cyclic voltammetry .

Q. How does the steric bulk of 2,4,6-trimethylphenyl ligands influence the compound’s stability and reactivity compared to less-substituted analogs?

- Conduct comparative thermogravimetric analysis (TGA) to assess thermal stability.

- Investigate ligand dissociation kinetics under controlled conditions (e.g., UV irradiation, solvent effects).

- Crystallographic data from SHELX refinements can reveal steric strain metrics (e.g., bond angles, torsion angles) .

Q. What are the challenges in quantifying environmental mercury release from this compound, and how can they be addressed?

- Use cold vapor atomic fluorescence spectroscopy (CV-AFS) or inductively coupled plasma mass spectrometry (ICP-MS) for trace-level mercury detection.

- Account for matrix effects (e.g., organic ligands interfering with mercury quantification) via standard addition methods.

- Reference CAS-based inventories (Section 8.2 of the Toolkit for Mercury Releases) to contextualize environmental pathways .

Q. How can researchers resolve discrepancies in literature regarding the compound’s decomposition products?

- Perform tandem mass spectrometry (MS/MS) or gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts.

- Compare degradation pathways under inert vs. aerobic conditions.

- Cross-reference findings with analogous mercury compounds (e.g., bis(pentachlorophenyl)mercury) to identify common decomposition motifs .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing inconsistent crystallographic data?

- Use SHELXL’s Rint and Rsigma values to assess data quality.

- Apply Hirshfeld surface analysis to evaluate intermolecular interactions that may distort structural models .

Q. How should researchers design experiments to minimize mercury contamination in lab settings?

- Implement closed-system reactors and mercury-trapping setups (e.g., activated carbon filters).

- Regularly calibrate analytical instruments (e.g., AAS, ICP-OES) using certified mercury standards .

Literature and Data Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.